molecular formula C9H17NO B1427040 1-Cyclobutylpiperidin-4-ol CAS No. 869224-62-4

1-Cyclobutylpiperidin-4-ol

Cat. No. B1427040
M. Wt: 155.24 g/mol
InChI Key: DFNHWMSTHVIRFR-UHFFFAOYSA-N
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Patent
US07456164B2

Procedure details

4-Hydroxypiperidine (2.41 g, 23.8 mmol), cyclobutanone (5 g, 71.4 mmol) and acetic acid (1.36 ml, 23.8 mmol) were stirred in tetrahydrofuran (35 ml) at 0° C. for 1.5 hours. Sodium triacetoxyborohydride (10.1 g, 47.7 mmol) was then added at 0° C. and the reaction mixture stirred at 0° C. for 1 hour. The mixture was warmed to room temperature and stirred for 1 hour, then heated to 40° C. for 18 hours. The reaction was concentrated in vacuo. The residue was taken up in water (30 ml). The aqueous layer was basified to pH 9 with ammonia and extracted with diethyl ether (3×50 ml). The organics were combined, dried over magnesium sulphate, filtered and concentrated in vacuo. The crude product was purified by flash chromatography on silica gel eluting with dichloromethane:methanol:ammonia (100:0:0 to 93:7:0.7 by volume) to provide the title compound (2.47 g, 67%) as an oil. LRMS APCI+ m/z 156 [MH]+.
Quantity
2.41 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.36 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[C:8]1(=O)[CH2:11][CH2:10][CH2:9]1.C(O)(=O)C.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>O1CCCC1>[CH:8]1([N:5]2[CH2:6][CH2:7][CH:2]([OH:1])[CH2:3][CH2:4]2)[CH2:11][CH2:10][CH2:9]1 |f:3.4|

Inputs

Step One
Name
Quantity
2.41 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCC1)=O
Name
Quantity
1.36 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
35 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
heated to 40° C. for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel eluting with dichloromethane:methanol:ammonia (100:0:0 to 93:7:0.7 by volume)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(CCC1)N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.47 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.